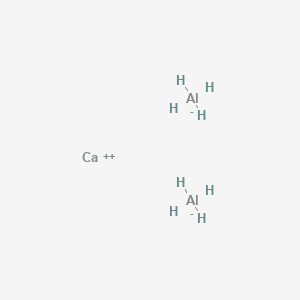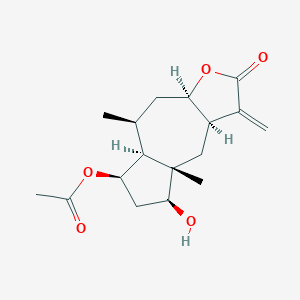
Stevin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stevin is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. The compound, also known as 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone, was first synthesized in the 1970s and has since been studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Stevin is not fully understood, but it is believed to act through multiple pathways. Stevin has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis through the activation of caspases. It also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Stevin has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress. Additionally, Stevin has been shown to have neuroprotective effects and may improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using Stevin in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. Additionally, Stevin has been extensively studied and its biochemical and physiological effects are well-documented. However, a limitation of using Stevin in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain applications.
Future Directions
There are numerous future directions for research on Stevin. One area of interest is its potential use in cancer treatment, particularly in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of Stevin and its potential use in the treatment of neurodegenerative diseases. Other areas for future research include the development of more efficient synthesis methods for Stevin and the exploration of its potential use in other research applications.
Conclusion:
In conclusion, Stevin is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. Its well-established synthesis method, documented biochemical and physiological effects, and potential for use in cancer treatment and neurodegenerative disease make it a promising candidate for further research.
Synthesis Methods
Stevin is synthesized through a multistep process that involves the reaction of Steviny-5-methyl-1,4-benzoquinone with decylmagnesium bromide. The resulting intermediate is then treated with hydrochloric acid and sodium hydroxide to produce the final product. The synthesis method of Stevin is well-established and has been used in numerous studies.
Scientific Research Applications
Stevin has been studied for its potential use in various research applications, including its ability to act as an antioxidant, anti-inflammatory, and anticancer agent. In vitro studies have shown that Stevin can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, Stevin has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
16909-97-0 |
|---|---|
Product Name |
Stevin |
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[(3aR,5S,5aS,6R,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C17H24O5/c1-8-5-12-11(9(2)16(20)22-12)7-17(4)14(19)6-13(15(8)17)21-10(3)18/h8,11-15,19H,2,5-7H2,1,3-4H3/t8-,11+,12+,13+,14-,15+,17+/m0/s1 |
InChI Key |
JRTIKBMBXBPGNG-WBCZVBSISA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@@H](C[C@@H]3O)OC(=O)C)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1C(CC3O)OC(=O)C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC3(C1C(CC3O)OC(=O)C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



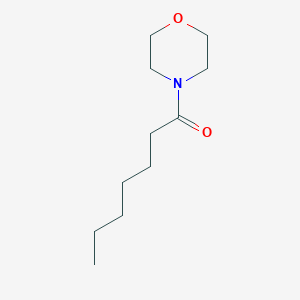
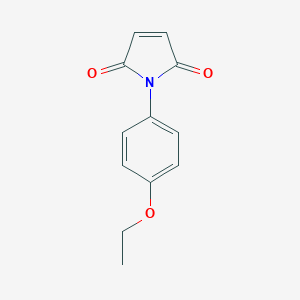
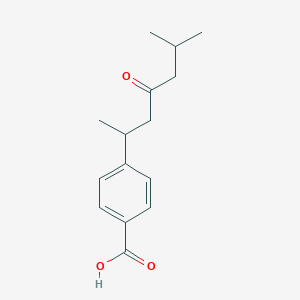



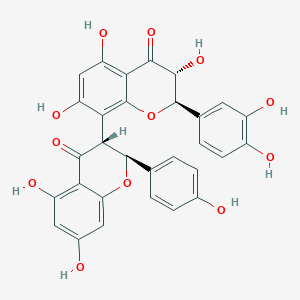
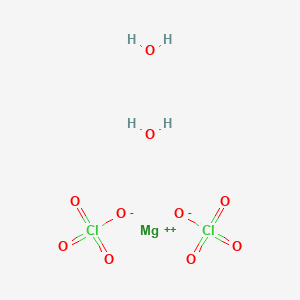
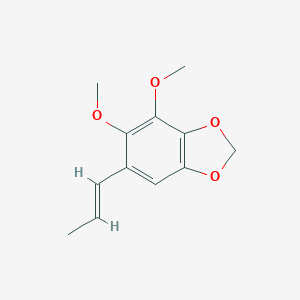

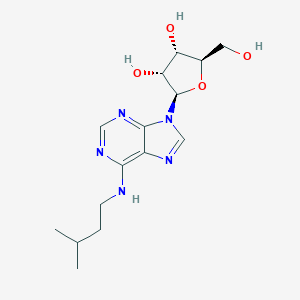
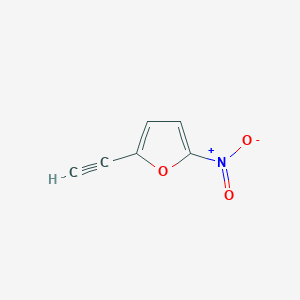
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
